3-(2,5-Dimethyl-phenoxy)-propionic acid

Übersicht

Beschreibung

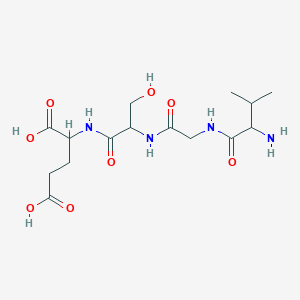

3-(2,5-Dimethyl-phenoxy)-propionic acid is a chemical compound that belongs to the class of phenoxypropionic acids. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics of 3-(2,5-Dimethyl-phenoxy)-propionic acid.

Synthesis Analysis

The synthesis of related phenoxypropionic acids often involves multi-step chemical reactions starting from simple precursors. For instance, the synthesis of sex pheromones for pine sawflies, which are structurally similar to 3-(2,5-Dimethyl-phenoxy)-propionic acid, was achieved starting from (S)-malic acid and involved a tandem ester reduction-epoxide formation-reductive epoxide-opening reaction protocol . This suggests that a similar approach could potentially be applied to synthesize 3-(2,5-Dimethyl-phenoxy)-propionic acid.

Molecular Structure Analysis

The molecular structure of phenoxypropionic acids has been determined using crystallography. For example, the crystal structure of 2-Methyl-2-(2,4,5-trichlorophenoxy)propionic acid was solved by direct methods and showed that the molecules form hydrogen-bonded cyclic dimers with a synplanar-synplanar side-chain conformation . This information can be extrapolated to predict that 3-(2,5-Dimethyl-phenoxy)-propionic acid may also form similar hydrogen-bonded dimers and possess a specific conformation that influences its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of phenoxypropionic acids can be complex. For instance, the oxidation of the methyl ester of a related compound led to the formation of phenoxyl radicals, which underwent dimerization, cross-recombination, and disproportionation . This indicates that 3-(2,5-Dimethyl-phenoxy)-propionic acid could also participate in various chemical reactions, particularly oxidation processes that may yield a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxypropionic acids are influenced by their molecular structure. The crystal structure analysis of related compounds provides insights into their density, melting points, and molecular conformations . The synthesis of 3-hydroxy-2,2-dimethylpropionic acid, a compound with a similar alkyl chain, was described and characterized by IR spectroscopy and melting point determination . These methods could be applied to determine the physical and chemical properties of 3-(2,5-Dimethyl-phenoxy)-propionic acid.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A notable application of a derivative of 3-(2,5-Dimethyl-phenoxy)-propionic acid is in the field of cancer therapy. The derivatives XK469 and SH80, which are phenoxypropionic acid derivatives, have demonstrated the ability to eradicate malignant cell types that are resistant to common antitumor agents. These compounds are effective against L1210 leukemia cells, causing G2-M arrest and inducing autophagy rather than apoptosis (Kessel, Reiners, Hazeldine, Polin, & Horwitz, 2007).

Chemical Synthesis and Biochemical Studies

The synthesis of related compounds and their biochemical properties have been extensively studied. For instance, the synthesis of 3-hydroxyl-2,2-dimethyl-propionic acid, which shares structural similarities with 3-(2,5-Dimethyl-phenoxy)-propionic acid, was achieved through a combination of esterification-oxidation-hydrolysis methods (Hong Zhe, 2000). Additionally, studies on 3-Germyl-3,3-dimethylpropionic acid derivatives have provided insights into their crystal structures and bonding geometries, which are valuable for understanding their chemical behavior (Parvez, Khosa, Mazhar, Ali, & Sohail, 2005).

Biological Activities

The compound has also shown various biological activities. For example, 3-hydroxypropionic acid, a compound related to 3-(2,5-Dimethyl-phenoxy)-propionic acid, was found to have selective nematicidal activity against the plant-parasitic nematode Meloidogyne incognita. This discovery opens up potential applications in agriculture and pest control (Schwarz, Köpcke, Weber, Sterner, & Anke, 2004).

Microbial Production

Interestingly, there's research into the microbial production of 3-hydroxypropionic acid, indicating a potential for biotechnological applications. The yeast strain Debaryomyces hansenii was identified for its ability to produce this compound in significant quantities (Li, Wang, Dong, & Li, 2019).

Material Science Applications

In material science, phloretic acid, closely related to 3-(2,5-Dimethyl-phenoxy)-propionic acid, has been used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application demonstrates the potential of these compounds in creating bio-based materials for various uses (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Safety precautions include washing hands and skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice/attention if skin irritation occurs .

Eigenschaften

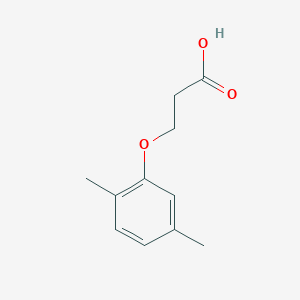

IUPAC Name |

3-(2,5-dimethylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-3-4-9(2)10(7-8)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGFRUATQLBSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324908 | |

| Record name | 3-(2,5-Dimethyl-phenoxy)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethyl-phenoxy)-propionic acid | |

CAS RN |

4673-48-7 | |

| Record name | 4673-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,5-Dimethyl-phenoxy)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-dimethylphenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1330624.png)

![2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1330632.png)

![1H-Imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1330633.png)